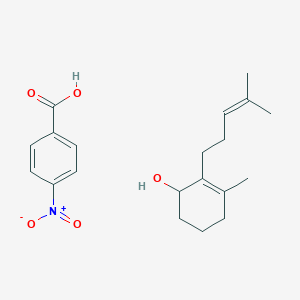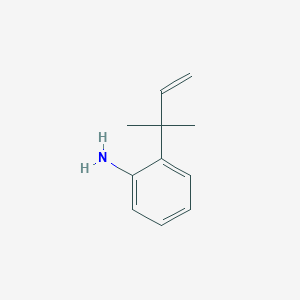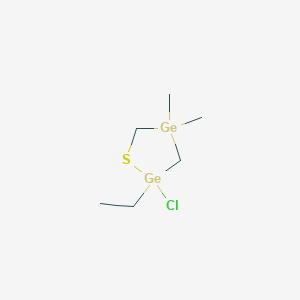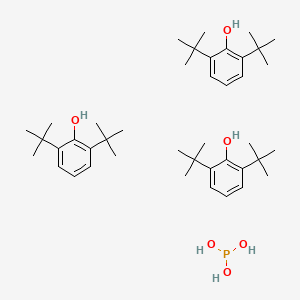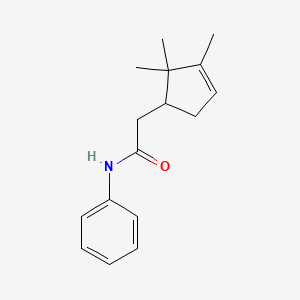![molecular formula C17H20NO5P B14359481 Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate CAS No. 90906-96-0](/img/structure/B14359481.png)
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety This specific compound features a phenyl group substituted with a phenoxycarbonylamino group and a diethyl phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can be achieved through several methods. One common approach involves the reaction of 4-aminophenyl diethyl phosphonate with phenyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid byproduct.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compound in high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphonate groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base or catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving phosphonates.
Industry: The compound is used in the development of corrosion inhibitors, flame retardants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phenoxycarbonylamino group can form hydrogen bonds or other interactions with active sites, while the phosphonate group can mimic phosphate groups in biological systems. This allows the compound to inhibit enzyme activity or modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl {4-(dimethylamino)phenylmethyl}phosphonate
- Diethyl {4-(chlorophenyl)aminomethyl}phosphonate
- Diethyl {4-(methoxyphenyl)aminomethyl}phosphonate
Uniqueness
Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxycarbonylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
90906-96-0 |
|---|---|
Fórmula molecular |
C17H20NO5P |
Peso molecular |
349.32 g/mol |
Nombre IUPAC |
phenyl N-(4-diethoxyphosphorylphenyl)carbamate |
InChI |
InChI=1S/C17H20NO5P/c1-3-21-24(20,22-4-2)16-12-10-14(11-13-16)18-17(19)23-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,18,19) |
Clave InChI |
NJGGNXITADZNLX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


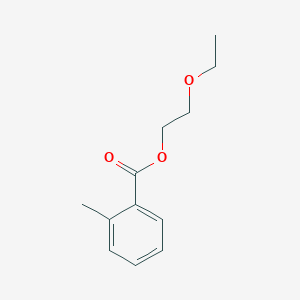
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![1-[(2-Chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14359410.png)
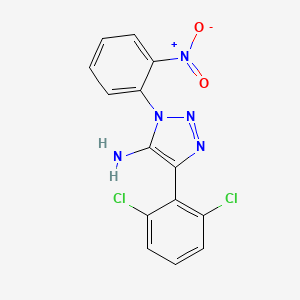
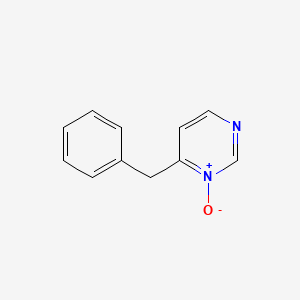
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)

![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
